
4-(2-Fluorophenyl)thiazole-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Fluorophenyl)thiazole-2-carboxylic acid is a heterocyclic compound that features a thiazole ring substituted with a fluorophenyl group at the 4-position and a carboxylic acid group at the 2-position. Thiazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .
Métodos De Preparación
The synthesis of 4-(2-Fluorophenyl)thiazole-2-carboxylic acid typically involves the reaction of 2-fluorobenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized using a suitable cyclizing agent, such as phosphorus oxychloride, to yield the thiazole ring.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Análisis De Reacciones Químicas
4-(2-Fluorophenyl)thiazole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiazolidines.
Substitution: Electrophilic substitution reactions can occur at the 5-position of the thiazole ring.
Coupling Reactions: The carboxylic acid group can participate in coupling reactions to form esters or amides
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and coupling agents like dicyclohexylcarbodiimide (DCC). Major products formed from these reactions include sulfoxides, sulfones, thiazolidines, esters, and amides .
Aplicaciones Científicas De Investigación
4-(2-Fluorophenyl)thiazole-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives.
Biology: The compound is studied for its potential antibacterial and antifungal activities.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory and antitumor agent.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments .
Mecanismo De Acción
The mechanism of action of 4-(2-Fluorophenyl)thiazole-2-carboxylic acid involves its interaction with various molecular targets. The thiazole ring can bind to enzymes and receptors, modulating their activity. For example, it may inhibit bacterial enzymes, leading to antibacterial effects, or interact with inflammatory pathways to exert anti-inflammatory effects .
Comparación Con Compuestos Similares
Similar compounds to 4-(2-Fluorophenyl)thiazole-2-carboxylic acid include:
- 4-(4-Fluorophenyl)thiazole-2-carboxylic acid
- 4-(4-Fluorophenyl)-2-methylthiazole-5-carboxylic acid
- 2-(4-Fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid
- 4-(4-Fluorophenyl)-2-phenylthiazole-5-carboxylic acid .
These compounds share the thiazole ring structure but differ in the position and type of substituents. The unique combination of the fluorophenyl group and carboxylic acid in this compound contributes to its distinct biological activities and chemical properties.
Propiedades
Fórmula molecular |
C10H6FNO2S |
|---|---|
Peso molecular |
223.23 g/mol |
Nombre IUPAC |
4-(2-fluorophenyl)-1,3-thiazole-2-carboxylic acid |
InChI |
InChI=1S/C10H6FNO2S/c11-7-4-2-1-3-6(7)8-5-15-9(12-8)10(13)14/h1-5H,(H,13,14) |
Clave InChI |
DTKMESUDKMNBOI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C2=CSC(=N2)C(=O)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(4-Chloro-2-fluorophenyl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11804730.png)
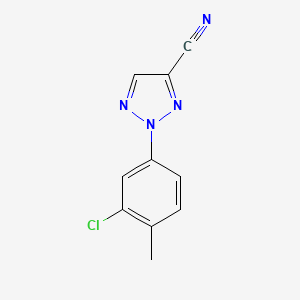
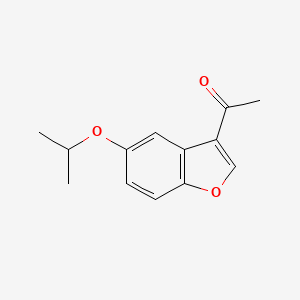
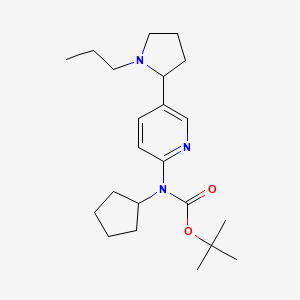

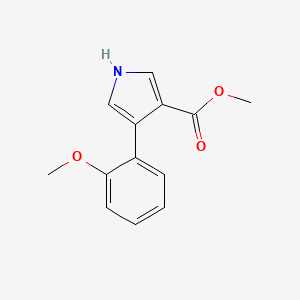

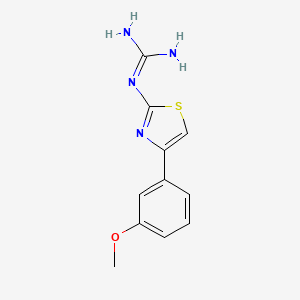
![(2S)-2-[(trifluoromethoxy)methyl]pyrrolidine hydrochloride](/img/structure/B11804790.png)
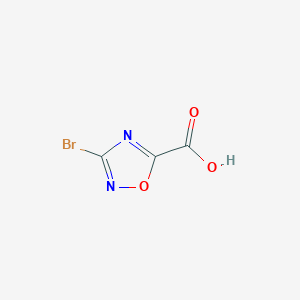
![3-Benzyl-6,7-dihydro-5H-cyclopenta[b]isoxazolo[4,5-e]pyridine-4-carboxylic acid](/img/structure/B11804804.png)



